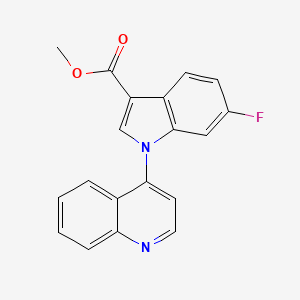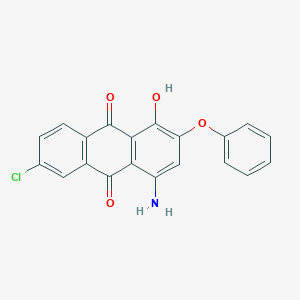
N-(2,6-Dimethylphenyl) alanine methyl ester
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl) alanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group attached to the carboxyl group of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl) alanine methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with (S)-2-aminopropionic acid and 2,6-dimethylaniline.
Coupling Reaction: The amino group of (S)-2-aminopropionic acid is coupled with 2,6-dimethylaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethylphenyl) alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl) alanine methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl) alanine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or bind to neurotransmitter receptors, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid: The non-esterified form of the compound.
®-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester: The enantiomer of the compound.
2-[(2,6-Dimethylphenyl)amino]acetic acid methyl ester: A structurally similar compound with a different amino acid backbone.
Uniqueness
N-(2,6-Dimethylphenyl) alanine methyl ester is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
methyl (2S)-2-(2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
NEOYGRJJOGVQPO-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B8655286.png)




